Vatalanib metabolite M17

Description

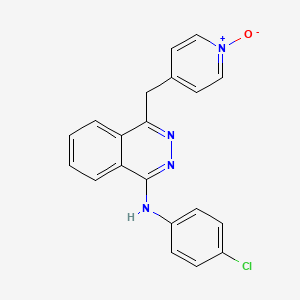

Structure

2D Structure

3D Structure

Properties

CAS No. |

212142-21-7 |

|---|---|

Molecular Formula |

C20H15ClN4O |

Molecular Weight |

362.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-[(1-oxidopyridin-1-ium-4-yl)methyl]phthalazin-1-amine |

InChI |

InChI=1S/C20H15ClN4O/c21-15-5-7-16(8-6-15)22-20-18-4-2-1-3-17(18)19(23-24-20)13-14-9-11-25(26)12-10-14/h1-12H,13H2,(H,22,24) |

InChI Key |

SUSIWFZJVWQRLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=[N+](C=C4)[O-] |

Origin of Product |

United States |

Elucidation of Vatalanib Metabolite M17 Formation Pathways

General Oxidative Metabolism Mechanisms of Aminophthalazine Derivatives

Vatalanib, a compound belonging to the aminophthalazine chemical class, undergoes extensive oxidative metabolism in the body doi.org. Oxidative metabolism is a primary route for the biotransformation of many xenobiotics, including drugs. For aminophthalazine derivatives like Vatalanib, this process primarily involves reactions that introduce or expose functional groups, rendering the molecule more water-soluble and easier to excrete.

The main metabolic pathways identified for Vatalanib are oxidation at the 4-yl-methyl carbon and N-oxidation at the pyridine (B92270) nitrogen doi.org. These reactions are characteristic of Phase I metabolism. In addition to these major routes, minor pathways such as oxidative dechlorination at the 4-chlorophenylamine moiety and subsequent conjugation of oxidized metabolites with glutathione (B108866) (a Phase II reaction) have also been observed doi.org.

Enzymatic Basis of Vatalanib Biotransformation Leading to M17 Formation

The metabolic conversion of Vatalanib, including the formation of metabolite M17, is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). These enzymes are central to the metabolism of a vast array of drugs and other foreign compounds.

Research indicates that Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the metabolism of Vatalanib nih.gov. It is estimated that CYP3A4 accounts for approximately 95% of the cytochrome P450-dependent biotransformation of Vatalanib doi.org. This highlights the critical role of CYP3A4 in the clearance and metabolic profiling of the drug. Notably, Vatalanib has been observed to cause a decrease in its own systemic exposure over time, a phenomenon attributed to the autoinduction of CYP3A4 nih.gov.

Table 1: Key Enzymes in Vatalanib Metabolism

| Enzyme | Role in Vatalanib Metabolism | Approximate Contribution |

| CYP3A4 | Predominant enzyme responsible for metabolism. | ~95% of P450-dependent metabolism doi.org |

| CYP2D6 | Contributing enzyme in metabolism. | Minor |

| CYP1A2 | Contributing enzyme in metabolism. | Minor |

Identification of Pyridine N-Oxidation as the Primary Metabolic Route for M17 Formation

The metabolite M17 has been identified as the pyridine N-oxide of Vatalanib doi.org. Its chemical name is (4-chloro-phenyl)-[4-(1-oxy-pyridin-4-yl-methyl)-phthalazin-1-yl]-amine doi.orgnih.gov. The formation of M17 occurs through the N-oxidation of the pyridine ring nitrogen atom of the Vatalanib molecule. This metabolic pathway is one of the two main routes of Vatalanib's oxidative metabolism doi.org. Pyridine N-oxidation is a recognized metabolic transformation for various pyridine-containing compounds and is catalyzed by microsomal enzymes nih.govnih.govwikipedia.orgresearchgate.net.

Methodologies for Investigating Metabolic Pathways, Including Radiosotope-Labeled Precursors

The elucidation of Vatalanib's metabolic pathways, including the formation of M17, has been achieved through sophisticated analytical techniques. A pivotal methodology involves the use of radiosotope-labeled precursors nih.govnih.govresearchgate.net.

In a clinical study investigating the disposition and biotransformation of Vatalanib, patients were administered a single oral dose of 14C-radiolabeled Vatalanib doi.orgnih.gov. This allowed for the tracking of the drug and its metabolites throughout the body. Following administration, biological samples such as plasma, urine, and feces were collected and analyzed for radioactivity doi.orgnih.gov.

The separation and identification of the parent drug and its metabolites were accomplished using high-performance liquid chromatography (HPLC) coupled with radioactivity detection. The structural characterization of the metabolites, including M17, was then performed using liquid chromatography-mass spectrometry (LC-MS) doi.orgnih.gov.

Table 2: Methodologies for Investigating Vatalanib Metabolism

| Methodology | Application in Vatalanib Metabolism Studies |

| Radiolabeling (14C) | Used to trace the absorption, distribution, metabolism, and excretion (ADME) of Vatalanib and its metabolites doi.orgnih.gov. |

| High-Performance Liquid Chromatography (HPLC) | Employed to separate Vatalanib from its various metabolites in biological samples doi.orgnih.gov. |

| Radioactivity Detection | Used in conjunction with HPLC to quantify the amount of radiolabeled drug and metabolites doi.orgnih.gov. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Utilized for the structural identification and characterization of the metabolites doi.orgnih.gov. |

Advanced Analytical and Characterization Methodologies for Vatalanib Metabolite M17

Chromatographic Separation Techniques for Metabolite Profiling

Chromatographic techniques are fundamental to the study of drug metabolism, enabling the separation of a parent drug from its various metabolites within biological samples. This separation is a critical prerequisite for accurate identification and characterization.

High-Performance Liquid Chromatography (HPLC) for Metabolite Pattern Analysis in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a primary technique used to establish metabolite patterns of Vatalanib in biological samples such as plasma, urine, and feces. doi.orgnih.gov For the analysis of Vatalanib metabolites, a reversed-phase HPLC method is typically employed. doi.org

Sample preparation is a crucial first step. Plasma and urine samples can be processed using an on-line clean-up and injection system to reduce matrix interference. doi.org Fecal samples, often prepared as aqueous suspensions, are typically extracted with a solvent mixture like methanol/water before analysis. doi.org

The HPLC system for metabolite pattern analysis involves a specific set of components and conditions to achieve optimal separation of Vatalanib and its various metabolic products. doi.org Following separation, fractions are collected for further analysis. doi.org

Table 1: HPLC Instrumentation and Conditions for Vatalanib Metabolite Analysis

| Parameter | Specification |

|---|---|

| HPLC System | Consists of a binary gradient pump, autosampler, and column oven. |

| Column | Purospher STAR RP-18e, 55 x 2 mm, 3 µm particle size. |

| Mobile Phase A | 0.1% formic acid in water. |

| Mobile Phase B | 0.1% formic acid in acetonitrile. |

| Flow Rate | 0.5 ml/min. |

| Gradient Elution | Started with 99% A, decreasing to 5% A over 10 minutes, held for 3 minutes, and re-equilibrated. |

| Column Temperature | 40°C. |

Data derived from a study on the metabolism of Vatalanib in cancer patients. doi.org

Mass Spectrometry-Based Structural Elucidation of Vatalanib Metabolite M17

Mass spectrometry (MS) is an indispensable tool for the structural characterization of drug metabolites. When coupled with liquid chromatography, it provides high-sensitivity and high-specificity data, enabling the determination of molecular weight and the elucidation of chemical structures through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Mass and Elemental Composition Determination

Following initial separation by HPLC, selected fractions containing radioactive metabolite peaks are subjected to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their structural characteristics. doi.orgnih.gov This two-step process enhances the quality of the analysis by reducing biological impurities, which in turn increases ion intensity and allows for the separation of coeluting metabolites and isomers. doi.org

High-resolution mass spectrometers are used to obtain precise molecular mass and elemental composition data for metabolites like M17. The analysis is typically performed using an electrospray interface (ESI) operating in both positive and negative ion modes to capture a comprehensive profile of the metabolite's ionization behavior. doi.org

Table 2: Mass Spectrometry Instrumentation for Vatalanib Metabolite Characterization

| Instrument | Ionization Mode | Purpose |

|---|---|---|

| LCQ Duo LC-MS system | Electrospray (Positive & Negative) | Gaining structurally informative fragments. |

| Q-TOF Global system | Electrospray (Positive & Negative) | Gaining structurally informative fragments. |

Instrumentation used in a study to characterize Vatalanib metabolites. doi.org

Tandem Mass Spectrometry (LC-MSn) for Comprehensive Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (LC-MSn) is employed to generate detailed fragmentation patterns of metabolites. This process involves isolating the molecular ion of a metabolite (such as M17) and subjecting it to collision-induced dissociation to produce a series of product ions. The resulting fragmentation spectrum serves as a structural fingerprint. doi.org

By analyzing these structurally informative fragments, researchers can deduce the site of metabolic modification on the parent molecule. The interpretation of these spectra, often corroborated by comparison with synthesized reference compounds, allows for the confident structural assignment and confirmation of the metabolite. doi.org

Application of Radioactivity Detection Coupled with Chromatography for Metabolite Tracing

To trace the disposition and metabolic fate of Vatalanib, studies are conducted using a radiolabeled version of the compound, typically involving Carbon-14 (¹⁴C). doi.orgnih.gov Patients are administered a single oral dose of ¹⁴C-labeled Vatalanib, which allows for the tracking of all drug-related material through the body. nih.gov

Metabolite patterns in plasma, urine, and feces are determined by coupling HPLC with radioactivity detection. doi.orgnih.gov As the HPLC separates the various components of a sample, the eluent is collected in fractions. doi.org These fractions are then analyzed for radioactivity, allowing for a quantitative profile of the parent drug and each radiolabeled metabolite. This technique is essential for constructing a complete picture of the drug's absorption, distribution, metabolism, and excretion. nih.gov

Table 3: Radioactivity Detection Methodology for Vatalanib Metabolites

| Step | Description |

|---|---|

| Radiolabel | A single oral dose of ¹⁴C-radiolabeled Vatalanib is administered. |

| Separation | Metabolites are separated by reversed-phase HPLC. |

| Fraction Collection | HPLC eluent is collected into 96-deep well LumaPlates. |

| Radioactivity Measurement | Radioactivity of collected fractions is determined using off-line detection by a TopCount NXT system. |

| Data Analysis | Radio-HPLC-peak integration is performed using specialized software (e.g., FLO-ONE). |

Methodology based on a human metabolism study of Vatalanib. doi.org

Pharmacological and Biological Profile of Vatalanib Metabolite M17 in Preclinical Models

Assessment of the Pharmacological Inactivity of Vatalanib Metabolite M17

This compound, identified as the pyridine (B92270) N-oxide metabolite of Vatalanib, has been demonstrated to be pharmacologically inactive. nih.gov Preclinical studies and clinical trial data have consistently shown that M17 does not contribute to the therapeutic effects of the parent compound, Vatalanib. nih.gov Vatalanib itself is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in angiogenesis, the formation of new blood vessels. nih.gov However, the metabolic conversion of Vatalanib to M17 results in a loss of this inhibitory activity.

Quantitative Contribution of this compound to the Total Systemic Exposure of Vatalanib-Related Compounds

Despite its lack of pharmacological activity, this compound constitutes a significant portion of the total systemic exposure to Vatalanib-related compounds. Following oral administration of Vatalanib, the parent drug is extensively metabolized, leading to the formation of M17 and other metabolites. nih.gov

A study in cancer patients who received a single oral dose of 14C-radiolabeled Vatalanib provided quantitative data on the systemic exposure of its metabolites. nih.gov The results from this study indicated that M17, along with another inactive metabolite, NVP-AAW378/ZK-261557, were the most prominent drug-related components in the systemic circulation, with exposure levels comparable to that of the parent drug, Vatalanib. nih.gov

The following table summarizes the systemic exposure of Vatalanib and its metabolite M17 in the plasma of cancer patients.

| Compound | Systemic Exposure (AUC0.5-12h as % of total 14C) |

| Vatalanib (Parent Drug) | 26.1 ± 9.3 |

| This compound | 23.9 ± 5.6 |

Data is presented as mean ± standard deviation.

Comparative Analysis of this compound's Exposure Profile with Parent Drug and Other Metabolites

A comparative analysis of the pharmacokinetic profiles of Vatalanib and its metabolites highlights the substantial contribution of M17 to the total drug-related material in the body. The systemic exposure of M17 is notably comparable to that of the active parent drug, Vatalanib. nih.gov This is a critical finding, as it underscores the importance of understanding the metabolic pathways of a drug to fully characterize its disposition.

The table below provides a comparison of the systemic exposure in plasma for Vatalanib and its major metabolites.

| Compound | Identification | Systemic Exposure (AUC0.5-12h as % of total 14C) | Pharmacological Activity |

| Vatalanib | Parent Drug | 26.1 ± 9.3 | Active |

| This compound | Pyridine N-oxide metabolite | 23.9 ± 5.6 | Inactive |

| NVP-AAW378/ZK-261557 | Methyl-carbinol-pyridine-N-oxide of Vatalanib | 18.0 ± 5.2 | Inactive |

Data is presented as mean ± standard deviation.

As the data indicates, the inactive metabolite M17 has a systemic exposure that is nearly equivalent to that of the pharmacologically active parent drug.

Investigating the Underlying Biological Mechanisms for the Absence of Therapeutic Activity in M17

The precise molecular mechanisms responsible for the pharmacological inactivity of this compound have not been explicitly detailed in the available scientific literature. However, the structural modification that differentiates M17 from its parent compound, Vatalanib, provides a strong basis for understanding this loss of activity.

The key metabolic transformation leading to the formation of M17 is the N-oxidation of the pyridine ring of Vatalanib. nih.gov This addition of an oxygen atom to the nitrogen of the pyridine moiety significantly alters the electronic and steric properties of this part of the molecule.

In the context of kinase inhibitors like Vatalanib, which function by fitting into specific ATP-binding pockets of target kinases, even minor structural changes can have a profound impact on binding affinity and inhibitory activity. It is highly probable that the N-oxide group in M17 either introduces steric hindrance that prevents the molecule from properly docking into the active site of the VEGFRs or alters the electronic distribution in a way that disrupts the key interactions necessary for potent inhibition.

While direct experimental evidence elucidating the specific interactions at the VEGFR active site is not available for M17, the consistent observation of its pharmacological inactivity across studies strongly supports the hypothesis that the N-oxidation of the pyridine ring is the critical factor responsible for the abrogation of its therapeutic effect. nih.gov

Structure Activity Relationship Sar of Vatalanib Metabolite M17

Impact of Pyridine (B92270) N-Oxidation on the Molecular Structure of Vatalanib

Vatalanib metabolite M17, also identified as CGP-84368/ZK-260120, is the product of N-oxidation of the pyridine ring of Vatalanib. This metabolic process, primarily mediated by cytochrome P450 enzymes, introduces an oxygen atom onto the nitrogen of the pyridine moiety, forming a pyridine N-oxide. This seemingly minor atomic addition results in significant alterations to the molecule's physicochemical properties.

From a structural standpoint, the N-O bond length in pyridine N-oxides is typically around 1.34 Å. The geometry of the pyridine ring itself can also be subtly affected, with potential changes in bond angles. These modifications, while seemingly small, can have a profound impact on how the molecule fits into and interacts with the highly specific binding pocket of its target kinase.

Elucidation of Structural Features Leading to Loss of Tyrosine Kinase Inhibitory Activity in M17

The pharmacological inactivity of metabolite M17 is a direct consequence of the structural changes induced by pyridine N-oxidation. Vatalanib, like many other kinase inhibitors of its class, relies on a precise set of interactions with the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFRs) to exert its inhibitory effect. The pyridine moiety of Vatalanib is crucial for these interactions.

The loss of activity in M17 can be attributed to several key factors:

Disruption of Hydrogen Bonding: The nitrogen of the pyridine ring in the parent Vatalanib molecule is believed to act as a hydrogen bond acceptor, forming a critical interaction with amino acid residues in the hinge region of the kinase domain. The N-oxidation in M17 alters this capability. While the N-oxide oxygen can act as a hydrogen bond acceptor, its position and the altered electronic nature of the ring likely prevent the formation of the specific hydrogen bond that is essential for the stable binding of Vatalanib.

Steric Hindrance: The addition of an oxygen atom to the pyridine ring increases its steric bulk. This can create a steric clash within the confined space of the ATP-binding pocket, preventing the metabolite from adopting the optimal conformation required for binding.

The systemic exposure to M17 has been observed to be comparable to that of the parent drug, Vatalanib, yet it is pharmacologically inactive. This underscores the critical importance of the unoxidized pyridine ring for the tyrosine kinase inhibitory activity of Vatalanib.

Computational Approaches and In Silico Modeling for Analyzing Ligand-Target Interactions of Inactive Metabolites

While specific in silico modeling studies for this compound are not extensively reported in the public domain, computational approaches are invaluable tools for understanding the inactivation of drug metabolites. Techniques such as molecular docking and molecular dynamics simulations can provide insights into how structural modifications affect ligand-target interactions.

For an inactive metabolite like M17, these computational methods could be employed to:

Predict Binding Modes: Molecular docking simulations could be used to predict the likely binding orientation of M17 within the ATP-binding pocket of VEGFR. These simulations would likely reveal a less favorable binding pose compared to the parent drug, Vatalanib, with a lower predicted binding affinity.

Analyze Interaction energies: By comparing the calculated interaction energies between Vatalanib and M17 with the kinase, it would be possible to quantify the energetic penalty associated with N-oxidation. This could highlight the loss of key hydrogen bonds or the introduction of unfavorable steric or electrostatic interactions.

Simulate Dynamic Behavior: Molecular dynamics simulations can provide a more dynamic picture of how the ligand and protein behave over time. These simulations could demonstrate that M17 is less stably bound within the active site and may dissociate more readily than Vatalanib.

These in silico approaches can generate testable hypotheses about the molecular basis for the inactivity of metabolites and can be a cost-effective way to prioritize experimental studies.

Implications of Metabolite M17's SAR for Future Rational Drug Design and Metabolism-Guided Molecular Modifications

The formation of the inactive metabolite M17 from Vatalanib provides crucial lessons for rational drug design and metabolism-guided molecular modifications. The primary goal of such strategies is to design drug candidates with a more favorable metabolic profile, thereby enhancing their efficacy and duration of action.

Key implications from the SAR of M17 include:

Identifying and Blocking Metabolic "Soft Spots": The pyridine ring in Vatalanib is a metabolic "soft spot" susceptible to N-oxidation. In future drug design efforts, medicinal chemists can aim to block this metabolic pathway. This could be achieved by introducing chemical modifications to the pyridine ring that hinder the approach of metabolizing enzymes. For example, the addition of a small, inert substituent at a position that sterically blocks the nitrogen atom from enzymatic oxidation could be explored.

Bioisosteric Replacement: Another strategy is to replace the pyridine ring with a different chemical group (a bioisostere) that performs a similar function in terms of target binding but is less susceptible to metabolic N-oxidation. This requires a deep understanding of the key interactions the pyridine ring makes with the target.

Predictive Metabolism Studies: The case of M17 highlights the importance of conducting early-stage in vitro and in silico metabolism studies to identify potential metabolic liabilities of drug candidates. By predicting how a molecule will be metabolized, researchers can proactively modify its structure to avoid the formation of inactive or reactive metabolites.

By considering the metabolic fate of a drug candidate early in the discovery process, it is possible to design molecules with improved pharmacokinetic and pharmacodynamic properties, ultimately leading to safer and more effective medicines.

Disposition and Excretion Characteristics of Vatalanib Metabolite M17

Identification of Biliary-Fecal Route as the Predominant Pathway for Metabolite Elimination

Research has consistently shown that the primary route of elimination for Vatalanib and its various metabolites is through the biliary-fecal pathway. nih.govdoi.orgfrontiersin.org This means that after metabolism in the liver, the majority of the derivative compounds are secreted into the bile and subsequently eliminated from the body in the feces.

In studies conducted with cancer patients, it was observed that Vatalanib and its metabolites are excreted rapidly, with the main excretion occurring via the biliary-fecal route. nih.govdoi.org While a specific percentage of the administered dose for the excretion of metabolite M17 in feces is not detailed in the available research, its presence in fecal extracts has been confirmed, indicating it is indeed eliminated through this primary pathway.

Analysis of Renal Excretion as a Minor Elimination Pathway for Vatalanib Metabolite M17

In contrast to the biliary-fecal route, renal excretion, or the elimination of substances through urine, represents a minor pathway for the clearance of Vatalanib and its metabolites. doi.org Studies have quantified the extent of renal excretion for various Vatalanib-related compounds, providing specific insights into the role of the kidneys in their elimination.

Comprehensive Mass Balance Studies to Account for Total Recovered Radioactivity of Vatalanib and its Metabolites

To obtain a complete picture of the excretion of Vatalanib and its metabolites, comprehensive mass balance studies have been performed. These studies typically involve the administration of a radiolabeled version of the parent compound, in this case, ¹⁴C-radiolabeled Vatalanib, to track the distribution and elimination of all resulting radioactive substances in the body.

In a study involving cancer patients who received a single oral dose of ¹⁴C-radiolabeled Vatalanib, the total recovery of radioactivity was measured in both urine and feces over a period of seven days. The results of this study demonstrated a largely complete excretion of the administered radioactivity. nih.govdoi.orgfrontiersin.org The findings from this mass balance study are summarized in the table below.

| Excretion Route | Percentage of Administered Dose Recovered |

| Feces | 42% - 74% |

| Urine | 13% - 29% |

| Total Recovery | 67% - 96% |

These mass balance studies provide a clear quantitative overview of the disposition of Vatalanib and its metabolites, reinforcing the finding that the biliary-fecal route is the predominant pathway for elimination, while the renal route plays a secondary role. nih.govdoi.orgfrontiersin.org

Perspectives and Future Research Directions on Vatalanib Metabolite M17

Integration of Advanced Metabolomics Approaches for a More Comprehensive Understanding of Vatalanib Metabolism

A comprehensive understanding of the metabolic fate of Vatalanib, a potent antiangiogenic agent, is crucial for a complete picture of its pharmacology. While conventional methods like liquid chromatography-mass spectrometry (LC-MS) have been instrumental in identifying major metabolites such as M17, the integration of advanced metabolomics approaches promises a more granular and holistic view of Vatalanib's biotransformation. researchgate.net

Untargeted Metabolomics for Novel Metabolite Discovery: Untargeted metabolomics, which aims to capture a broad spectrum of small molecules in a biological system, can be employed to uncover previously unidentified Vatalanib metabolites. This hypothesis-generating approach could reveal minor or unexpected metabolic pathways that might have been overlooked in traditional analyses. By comparing the metabolomes of preclinical models or patient samples before and after Vatalanib administration, researchers can identify novel molecular features that are significantly altered, providing new avenues for investigation.

Targeted Metabolomics for Precise Quantification: Targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites. This approach would be invaluable for precisely measuring the concentrations of Vatalanib, M17, and other known metabolites in various biological matrices. The use of stable isotope-labeled internal standards in targeted LC-MS/MS assays can provide highly accurate and reproducible data, which is essential for detailed pharmacokinetic modeling.

Metabolite Set Enrichment Analysis (MSEA): To understand the broader biological implications of Vatalanib metabolism, MSEA can be applied. This computational method analyzes whether predefined sets of metabolites, grouped by pathways or chemical classes, are significantly enriched in response to drug exposure. For instance, MSEA could reveal if Vatalanib administration significantly perturbs specific endogenous metabolic pathways, offering insights into potential off-target effects or mechanisms of toxicity.

Fluxomics to Delineate Metabolic Dynamics: Stable isotope-resolved metabolomics, or fluxomics, can trace the flow of atoms through metabolic pathways. By using isotopically labeled Vatalanib, researchers could track the transformation of the parent drug into its various metabolites in real-time, providing a dynamic understanding of metabolic fluxes and pathway utilization.

The integration of these advanced metabolomics technologies can move beyond simple metabolite identification and provide a systems-level understanding of Vatalanib's interaction with the host metabolism. This deeper knowledge is critical for a comprehensive assessment of the drug's efficacy and safety.

In-depth Investigation of Metabolite Kinetics and Disposition in Diverse Preclinical Systems

Pharmacokinetic Profiling in Rodent and Non-Rodent Models: Detailed pharmacokinetic studies in preclinical species such as rats and dogs are a standard component of drug development. These studies would involve administering Vatalanib and directly administering synthesized M17 to these models to determine key pharmacokinetic parameters.

| Parameter | Description | Importance for M17 |

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the metabolite. |

| Tmax | Time to reach Cmax | Provides information on the rate of formation and/or absorption of the metabolite. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the metabolite over time. |

| t1/2 | Elimination half-life | Determines how long the metabolite persists in the body. |

| CL/F | Apparent clearance | Measures the efficiency of metabolite removal from the body. |

| Vd/F | Apparent volume of distribution | Indicates the extent of metabolite distribution into tissues. |

Tissue Distribution Studies: Quantitative whole-body autoradiography (QWBA) or LC-MS/MS analysis of tissues following administration of radiolabeled Vatalanib or M17 can reveal the extent of M17 distribution and potential accumulation in specific organs or tissues. This is particularly important for an inactive metabolite with high exposure, as tissue accumulation could have unforeseen toxicological consequences.

In Vitro Models for Mechanistic Insights: The use of in vitro systems such as liver microsomes, S9 fractions, and hepatocytes from different preclinical species can help elucidate the specific enzymes responsible for the formation of M17 and its further metabolism, if any. These studies can also be used to investigate the potential for M17 to be a substrate or inhibitor of drug transporters, which could influence its disposition.

A comprehensive preclinical pharmacokinetic and disposition profile of M17 would provide a more complete understanding of its behavior in biological systems and would be crucial for a thorough safety assessment.

Comparative Metabolite Studies Across Various Animal Models to Elucidate Species-Specific Metabolic Profiles

Currently, there is a lack of published comparative studies detailing the metabolic profiles of Vatalanib, including the formation of M17, across various animal models. Such studies are critical in drug development to understand interspecies differences in metabolism, which can have significant implications for the translation of preclinical safety and efficacy data to humans.

The metabolism of xenobiotics, including drugs like Vatalanib, can vary significantly between species due to differences in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s (CYPs), and drug transporters. nih.gov For tyrosine kinase inhibitors, a class to which Vatalanib belongs, species-specific metabolism has been observed and can influence both the efficacy and toxicity profiles of these agents.

Potential for Species-Specific Differences in Vatalanib Metabolism:

CYP Isoform Differences: The specific CYP isoforms responsible for the N-oxidation of Vatalanib to form M17 may differ between humans, rats, dogs, and monkeys. This could lead to quantitative differences in the amount of M17 formed relative to the parent drug.

Alternative Metabolic Pathways: Preclinical models may have unique metabolic pathways for Vatalanib that are minor or absent in humans, leading to the formation of species-specific metabolites. Conversely, some human metabolites may not be formed in preclinical species.

Transporter Activity: Interspecies variations in the activity of uptake and efflux transporters in the liver and intestine can affect the absorption, distribution, and elimination of both Vatalanib and its metabolites, including M17.

Methodologies for Comparative Metabolite Studies:

To investigate these potential differences, in vitro studies using liver microsomes and hepatocytes from different species (e.g., human, rat, dog, monkey) are invaluable. These can be followed by in vivo metabolite profiling in these species after the administration of Vatalanib. Advanced analytical techniques, such as high-resolution mass spectrometry, are essential for the detection and identification of a wide range of metabolites in complex biological matrices.

Understanding the species-specific metabolic profiles of Vatalanib is crucial for selecting the most appropriate animal models for preclinical toxicology studies and for accurately predicting the metabolic fate of the drug in humans. The absence of such data for Vatalanib and M17 represents a significant knowledge gap.

Broader Academic Significance of Inactive Metabolites like M17 in Drug Metabolism and Pharmacokinetic Research

The case of Vatalanib metabolite M17, a pharmacologically inactive metabolite with systemic exposure comparable to the parent drug, highlights a crucial area of research in drug metabolism and pharmacokinetics: the significance of high-exposure inactive metabolites. studysmarter.co.uk While traditionally the focus has been on pharmacologically active metabolites, there is a growing recognition of the importance of characterizing all major metabolites, regardless of their intrinsic activity.

Potential for Drug-Drug Interactions: Even if pharmacologically inactive, a high-exposure metabolite like M17 could potentially be a perpetrator of drug-drug interactions. It could inhibit or induce drug-metabolizing enzymes or transporters, thereby affecting the pharmacokinetics of co-administered drugs. For example, if M17 were found to be a potent inhibitor of a major CYP enzyme, its high concentration could lead to clinically significant interactions.

Toxicological Implications: The inactivity of a metabolite at the primary pharmacological target does not preclude it from having other, off-target toxicities. High and sustained concentrations of a metabolite can lead to saturation of clearance pathways, potentially shunting the metabolism towards the formation of reactive intermediates. Therefore, the safety assessment of a new drug entity must consider the potential toxicity of all major metabolites. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have issued guidance on the safety testing of drug metabolites, emphasizing the need to evaluate any human metabolite that comprises a significant portion of the total drug-related exposure.

Biomarker Potential: In some instances, the concentration of a major inactive metabolite can serve as a biomarker for the activity of a specific drug-metabolizing enzyme or pathway. Monitoring the levels of M17 could potentially provide insights into the metabolic phenotype of a patient and could be used to predict the clearance of Vatalanib.

Q & A

Basic Research Questions

Q. How can researchers confidently identify Vatalanib metabolite M17 in complex biological matrices?

- Methodological Answer : Use high-resolution accurate mass (HRAM) platforms (e.g., LC-MS or DI-MS) combined with MS/MS spectral matching against databases like METLIN, HMDB, or mzCloud . Validate identifications with reference standards if available. Incorporate biological and technical replicates to reduce variability, and apply statistical workflows (e.g., ANOVA or PCA) to distinguish M17 from background noise . Confidence levels should follow the Metabolomics Standards Initiative (MSI) guidelines, which recommend reporting identification certainty (e.g., Level 1 for structurally validated compounds) .

Q. What are the best practices for quantifying M17 in pharmacokinetic or metabolomic studies?

- Methodological Answer :

- Targeted quantification : Use stable isotope-labeled internal standards (SIL-IS) to normalize matrix effects and instrument drift. Optimize MRM transitions for specificity .

- Untargeted quantification : Apply batch-to-batch normalization and quality control (QC) samples (e.g., pooled biological samples) to correct for analytical variability .

- Data should be validated using platforms like MetaboAnalyst for peak alignment and intensity normalization . Submit raw and processed data to repositories like Metabolomics Workbench (Project ID: PR000898) to ensure transparency .

Q. What experimental design considerations are critical for studying M17 in preclinical models?

- Methodological Answer :

- Sample size : Include ≥3 biological replicates per group to account for inter-individual variability .

- Randomization : Assign treatment/control groups randomly to mitigate batch effects .

- Time-course sampling : Collect serial samples (e.g., plasma, urine) to capture M17 kinetics, especially given Vatalanib’s auto-induction of metabolism (2.3-fold clearance increase post-induction) .

- Document protocols using platforms like NMDR to ensure reproducibility .

Advanced Research Questions

Q. How can multi-platform metabolomics data (e.g., LC-MS, NMR) be integrated to study M17’s role in biological pathways?

- Methodological Answer :

- Use data merging workflows to align retention times, mass-to-charge ratios (m/z), and spectral patterns across platforms . Tools like XCMS Online or MetaboAnalyst enable cross-platform feature alignment .

- Apply pathway analysis (e.g., KEGG or Reactome) to contextualize M17 within metabolic networks .

- Address platform-specific biases by normalizing data to internal standards and using consortium-driven harmonization protocols (e.g., Consortium of Metabolomics Studies) .

Q. How can population pharmacokinetic (PK) modeling address variability in M17 exposure across patient cohorts?

- Methodological Answer :

- Develop a nonlinear mixed-effects model (e.g., NONMEM) to characterize M17’s time-dependent clearance, incorporating covariates like age, liver function, or drug-drug interactions .

- Use sparse sampling strategies validated in Vatalanib trials (e.g., CALGB 10105) to reduce patient burden while maintaining model accuracy .

- Validate models with visual predictive checks (VPC) and bootstrap analysis .

Q. What strategies resolve contradictory data on M17’s biological activity or metabolic fate?

- Methodological Answer :

- Reproducibility checks : Re-analyze raw data using alternative preprocessing tools (e.g., MRMAnalyzer vs XCMS) to detect algorithmic biases .

- Meta-analysis : Pool data from public repositories (e.g., MetaboLights) to assess cross-study consistency .

- Mechanistic validation : Use isotopic tracing (e.g., ¹³C-labeled Vatalanib) to track M17 formation in vitro/in vivo .

Q. How do metabolomic repositories enhance M17 research?

- Methodological Answer :

- Repositories like MetaboLights and NMDR provide standardized metadata templates, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) data compliance .

- Cross-link M17 data with transcriptomic/proteomic datasets (e.g., via Metabolomics Workbench’s REST API) to explore multi-omics interactions .

- Leverage existing studies (e.g., NIH Project PR000898) to benchmark M17 against known metabolites in similar pathways .

Key Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.